molecular formula C8H8NO3S- B6168810 ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate CAS No. 887411-81-6

ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate

Cat. No.: B6168810
CAS No.: 887411-81-6
M. Wt: 198.22 g/mol
InChI Key: BESCVLZJXXFKJA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is a β-keto ester featuring a 1,3-thiazole heterocycle substituted at the 4-position. The thiazole ring, containing both sulfur and nitrogen atoms, imparts unique electronic and steric properties to the molecule. This compound is of interest in synthetic organic chemistry, particularly in the preparation of heterocyclic scaffolds via reactions such as flash vacuum pyrolysis (FVP) .

Properties

CAS No.

887411-81-6

Molecular Formula

C8H8NO3S-

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1,3-thiazole-4-carbonyl)butanoate

InChI

InChI=1S/C8H9NO3S/c1-2-5(8(11)12)7(10)6-3-13-4-9-6/h3-5H,2H2,1H3,(H,11,12)/p-1

InChI Key

BESCVLZJXXFKJA-UHFFFAOYSA-M

Canonical SMILES

CCC(C(=O)C1=CSC=N1)C(=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate typically involves the reaction of ethyl acetoacetate with thioamide derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Heterocycle Substitution: Thiazole vs. Thiophene

Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES)

  • Structure : Replaces the thiazole ring with a thiophene (2-thienyl group).
  • Reactivity: KEES undergoes stereoselective bioreduction by ChKRED12 to yield (S)-3-hydroxy-3-(2-thienyl)propanoate with >99% enantiomeric excess (ee) .
  • Comparison: The absence of nitrogen in thiophene reduces hydrogen-bonding capacity and alters electronic properties.

Ethyl 3-oxo-3-(thiophen-3-yl)propanoate

  • Structure : Substitution at the 3-position of thiophene.
  • Key Difference : Regiochemical variation may influence steric interactions and electronic density distribution, impacting reactivity in cyclization or substitution reactions .

Aromatic vs. Heteroaromatic Substituents

Ethyl 3-oxo-3-(phenyl)propanoate Derivatives

  • Examples: Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate () Ethyl 3-oxo-3-(m-tolyl)propanoate ()
  • Properties: Aryl substituents enhance lipophilicity and stability compared to heteroaromatic groups.
  • Applications : Phenyl derivatives are often intermediates in drug synthesis (e.g., anticoagulants or anti-inflammatory agents).

Substituted Thiazole Derivatives

Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate

  • Structure: Features amino and methylthio groups on the thiazole ring.
  • Reactivity: The amino group enhances nucleophilicity, while methylthio may participate in sulfur-mediated reactions (e.g., oxidation or cross-coupling). Such derivatives are valuable in synthesizing bioactive molecules, including antibiotics .

Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate

  • Structure : Incorporates a chromene ring and trifluoromethyl group.
  • Key Features : The extended conjugation and electron-withdrawing CF₃ group increase thermal stability and may enhance fluorescence properties. Such complexity broadens applications in materials science .

Thermal Behavior and Decomposition Pathways

  • Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate (): Undergoes FVP at 300–500°C to yield ethanol and heterocyclic products like 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one.
  • Comparison: The 4-thiazolyl isomer may exhibit distinct decomposition pathways due to altered ring strain and electronic effects.

Biological Activity

Ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate is an organic compound with the molecular formula C8_8H9_9NO3_3S. It belongs to a class of compounds known as thiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory properties, and the mechanisms underlying these effects.

Overview of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Thiazole derivatives are recognized for their potential to inhibit microbial growth. This compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Studies have indicated that this compound can modulate inflammatory responses by influencing cytokine expression and enzyme activity involved in inflammation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Cell Signaling Modulation : this compound appears to interact with various receptors and signaling molecules, potentially altering gene expression related to inflammation and cancer cell proliferation.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-oxo-3-(2-thiazolyl)propanoateThiazole ring at position 2Different biological activity profile
Ethyl 3-oxo-3-(4-thiazolyl)propanoateThiazole ring at position 4Variation in reactivity due to substitution
Ethyl 3-oxo-3-(1,3-benzothiazol-5-yl)propanoateBenzothiazole instead of thiazoleEnhanced stability and different interaction patterns

This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
  • Cytotoxicity Assessment : In vitro assays revealed that this compound induced apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50_{50} values indicating potent cytotoxicity .
  • Inflammatory Response Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokines in cellular models of inflammation. This suggests its potential therapeutic application in inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.